(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone

Cholinesterase inhibition Alzheimer's disease Molecular docking

This compound is the only ortho-hydroxyphenyl member of the (2-(1H-pyrrol-1-yl)thiazol-4-yl)piperazine methanone series, providing hydrogen-bond donor capacity and metal-chelating potential absent from phenyl, methoxyphenyl, and pyridinyl analogs that dominate commercial screening decks. In related pyrrolomycin natural products, the ortho-hydroxyphenyl group is essential for antibacterial activity and metal-dependent target engagement. Substituting with a generic phenylpiperazine analog risks losing both potency and target selectivity. Procure as the hydroxyphenyl reference standard for dual cholinesterase inhibition/metal-chelation neurodegeneration screening, anti-biofilm/anti-VRE programs, and CNS GPCR panel profiling where differential serotonergic subtype selectivity is required.

Molecular Formula C18H18N4O2S
Molecular Weight 354.43
CAS No. 1206995-87-0
Cat. No. B2684699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone
CAS1206995-87-0
Molecular FormulaC18H18N4O2S
Molecular Weight354.43
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2O)C(=O)C3=CSC(=N3)N4C=CC=C4
InChIInChI=1S/C18H18N4O2S/c23-16-6-2-1-5-15(16)20-9-11-21(12-10-20)17(24)14-13-25-18(19-14)22-7-3-4-8-22/h1-8,13,23H,9-12H2
InChIKeyYVEJCBRKBGZAAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1206995-87-0: Pyrrole-Thiazole-Piperazine Scaffold Compound for CNS & Antimicrobial Research Procurement


The compound (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone (CAS 1206995-87-0) belongs to the pyrrolyl-thiazole-piperazine methanone class, a heterocyclic scaffold family with demonstrated multi-target pharmacological potential. Its molecular architecture combines three pharmacophoric elements: an N-pyrrolyl-thiazole core, a central methanone linker, and an ortho-hydroxyphenyl piperazine terminus [1]. The pyrrolyl-thiazole substructure has been independently validated as a privileged scaffold with confirmed nanomolar to low-micromolar activity against cholinesterase enzymes, bacterial biofilms, the CB1 receptor, and dynamin GTPase [2][3][4]. The ortho-hydroxyphenyl piperazine motif distinguishes this compound from the more common phenyl-, methoxyphenyl-, and pyridinyl-piperazine analogs available in screening libraries, introducing differential hydrogen-bond donor capacity and metal-chelating potential that may translate into distinct target engagement profiles [1].

Why (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone Cannot Be Replaced by Generic Piperazine-Thiazole Analogs


In-class piperazine-thiazole compounds exhibit extreme sensitivity to peripheral substitution patterns, rendering simple analog substitution unreliable for reproducing biological outcomes. Published structure-activity relationship (SAR) data within the pyrrolyl-thiazole series demonstrate that chloro substitution at meta/para positions of the phenyl ring yields 23.73% AChE inhibition, while cyano substitution at the para position produces 28.87% BuChE inhibition—a substitution-dependent differential of ~5 percentage points in inhibitory activity from a single positional change [1]. In thiazole-piperazine acetylcholinesterase inhibitor series, IC50 values span over two orders of magnitude (0.011 µM to 2.52 µM) depending solely on peripheral substituent identity [2]. Furthermore, the ortho-hydroxyphenyl group present in this compound introduces hydrogen-bond donor and metal-chelating functionality absent from the phenyl (CAS 1146901-98-4 analog), methoxyphenyl (CAS 1146901-99-6), and pyridinyl (1092331-03-7) piperazine variants that dominate commercial screening decks [3]. This pharmacophoric difference is mechanistically non-trivial: in related pyrrolomycin natural products, the ortho-hydroxyphenyl group is essential for antibacterial activity and metal-dependent target engagement [4]. Substituting this compound with a generic phenylpiperazine analog therefore risks losing both potency and target selectivity profiles relevant to the intended assay system.

Quantitative Differentiation Evidence: (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone vs. Closest Structural Analogs


Ortho-Hydroxyphenyl vs. Phenyl/Methoxyphenyl Piperazine: Hydrogen-Bond Donor Differential and Predicted Impact on AChE Target Engagement

The target compound features an ortho-hydroxyphenyl substituent on the piperazine ring, which adds one hydrogen-bond donor (HBD) and one additional hydrogen-bond acceptor (HBA) compared to the phenyl analog (CAS 1146901-98-4) and the methoxyphenyl analog (CAS 1146901-99-6). Within the broader pyrrolyl-thiazole scaffold class, published cholinesterase inhibition data demonstrate that the series achieves measurable AChE inhibition (compound 2c: 23.73 ± 0.018% at screened concentration) and BuChE inhibition (compound 2a: 28.87 ± 0.003%), with potency critically modulated by phenyl ring substitution identity and position [1]. The ortho-hydroxyphenyl group introduces additional H-bonding capacity that is absent in the phenyl, methoxyphenyl, and pyridinyl comparators. Furthermore, in the structurally cognate pyrrolomycin antibiotic series, the 2-hydroxyphenyl moiety has been demonstrated as essential for antibacterial activity and metal-chelation-dependent target binding, with its removal or methylation leading to complete loss of potency against vancomycin-resistant Enterococcus faecalis [2].

Cholinesterase inhibition Alzheimer's disease Molecular docking

Thiazole-4-yl vs. Thiazole-5-yl/Methylthiazole Regioisomerism: Impact on AChE Inhibition Potency Demonstrated Within the Pyrrolyl-Thiazole Class

The target compound incorporates the thiazole-4-yl carbonyl regioisomer (carbonyl attached at thiazole C4 position), distinguishing it from the thiazole-5-yl carbonyl variants such as [4-(2-methoxyphenyl)piperazino][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone (CAS 1251689-84-5) and the 4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl scaffold family. In the published pyrrolyl-thiazole AChE/BuChE study, all active compounds (2a-2c) feature the carbonyl attachment at the thiazole-4 position, with AChE inhibition reaching 23.73% (compound 2c) and BuChE inhibition reaching 28.87% (compound 2a) [1]. The 4-methylthiazol-5-yl scaffold family (CAS 383142-64-1 core) has been commercialized for multiple piperazine coupling products but lacks published comparative cholinesterase inhibition data at an equivalent level . The thiazole-4-yl substitution pattern also appears in potent ghrelin receptor (GHSR) antagonist scaffolds where IC50 values of 33.7 nM have been reported for compounds bearing the thiazol-4-yl-methanone-piperazine architecture [2].

Regioisomer potency Acetylcholinesterase Structure-activity relationship

Direct Ketone Linker vs. Methylene-Extended Acetyl Linker: Conformational Rigidity and Metabolic Stability Implications

The target compound contains a direct methanone (carbonyl) linker between the thiazole C4 position and the piperazine N1, in contrast to the ethanone linker (CH2-CO) found in analogs such as 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone (CAS 1146901-99-6) [1]. The direct carbonyl attachment reduces conformational flexibility, pre-organizes the piperazine ring orientation relative to the thiazole core, and removes a metabolically labile benzylic methylene site. Comparative analysis within the thiazole-piperazine AChE inhibitor literature reveals potent compounds with both direct (IC50 as low as 0.011 µM for compound 5o) and extended linkers, but the direct carbonyl linkage is associated with reduced molecular weight (ΔMW ≈ -14 Da vs. ethanone analogs) and potentially improved ligand efficiency metrics [2]. Furthermore, the GHSR antagonist scaffold achieving 33.7 nM potency also employs a direct thiazol-4-yl-methanone-piperazine connectivity, supporting the functional relevance of this linker geometry for GPCR target engagement [3].

Linker optimization Metabolic stability Conformational restriction

Multi-Target Therapeutic Potential: Differentiation Across CNS, Antimicrobial, and Tauopathy Patent Landscapes

The thiazole-piperazine chemotype containing the target compound's core structural elements appears across three distinct therapeutic patent families, a breadth of coverage not replicated by any single comparator analog. Specifically: (1) Pyrrolyl-thiazole derivatives (US20040147572A1) are claimed as CB1 receptor inverse agonists, with the pyrrolyl-thiazole substructure directly embedded in the Markush formula [1]; (2) Piperazine-thiazole derivatives are claimed for treating tauopathies including Alzheimer's disease (US Patent 9,187,440/WO2013024168A1), with the piperazine-thiazole connectivity explicitly recited in formula (IA) [2]; (3) Thiazolyl-halogenated pyrroles have demonstrated in vivo efficacy against drug-resistant bacterial infection with acceptable pharmacokinetic properties and reduced mammalian cell toxicity compared to pyrrolomycin C [3]. The target compound uniquely combines the pyrrolyl-thiazole and ortho-hydroxyphenyl piperazine motifs that are distributed across separate patent families, positioning it as a privileged scaffold for multi-target CNS and anti-infective screening.

Multi-target drug discovery Alzheimer's disease Antimicrobial resistance Tauopathy

Comparative Physicochemical Drug-Likeness Profile vs. Key Analogs for Screening Library Procurement

The target compound (MW = 354.4 g/mol, predicted XLogP ≈ 2.0-2.5, TPSA ≈ 80-85 Ų, HBD = 1, HBA = 5) falls within all Lipinski Rule-of-Five parameters and Veber oral bioavailability criteria. Comparison with three closest commercially available analogs reveals that the target compound occupies a distinct and potentially advantageous physicochemical space: (a) vs. phenylpiperazine analog 1 (MW ≈ 324, HBD = 0, XLogP ≈ 2.8): the target gains H-bond donor capacity at the cost of modestly increased MW; (b) vs. methoxyphenyl ethanone analog (CAS 1146901-99-6, MW = 382.5, HBD = 0): the target is 28 Da lighter and adds one HBD while removing a rotatable bond; (c) vs. pyridinyl ethanone analog (CAS 1092331-03-7, MW ≈ 368, HBD = 0): the target replaces a heteroaryl HBA with a phenolic HBD, altering the H-bond pharmacophore from pure acceptor to mixed donor-acceptor character [1]. This shift from pure H-bond acceptor to mixed donor-acceptor pharmacophore is particularly relevant for CNS target engagement, where the balance of HBD/HBA influences blood-brain barrier penetration and receptor binding kinetics [2].

Drug-likeness ADME prediction Compound library design

Optimal Procurement and Research Application Scenarios for 1206995-87-0


CNS Drug Discovery: Cholinesterase-Focused Alzheimer's Disease Screening Cascades

The pyrrolyl-thiazole scaffold has demonstrated validated AChE (up to 23.73% inhibition) and BuChE (up to 28.87% inhibition) activity [1], while the thiazole-piperazine chemotype is explicitly claimed for tauopathy treatment (US 9,187,440) [2]. The target compound's ortho-hydroxyphenyl group adds metal-chelating capacity relevant to the metal ion hypothesis of Alzheimer's pathology. Procure this compound for dual cholinesterase inhibition and metal-chelation screening in neurodegeneration programs.

Antimicrobial Resistance: Biofilm-Targeted Antibacterial Screening

Cognate thiazolyl-pyrrole compounds have demonstrated potent activity against vancomycin-resistant Enterococcus faecalis (MIC ≤0.125 μg/mL), significant biofilm inhibition against S. aureus and P. aeruginosa at sub-MIC concentrations, acceptable pharmacokinetic properties, and in vivo efficacy in a Galleria mellonella infection model [1]. The ortho-hydroxyphenyl motif is essential for antibacterial activity in the pyrrolomycin class. Procure this compound for anti-biofilm and anti-VRE screening where the hydroxyphenyl pharmacophore may confer differentiation from non-hydroxylated analogs.

GPCR Pharmacology: CB1 and Serotonergic Receptor Profiling

The pyrrolyl-thiazole core is claimed as a CB1 receptor inverse agonist scaffold (US20040147572A1) [1], and structurally related 4,5-dihydrothiazole-phenylpiperazine derivatives have demonstrated affinity and functional activity at 5-HT1A, 5-HT2A, and 5-HT2C receptors, with lead compounds FG-1, FG-7, and FG-18 exhibiting antidepressant, anxiolytic, and pro-cognitive properties in vivo [2]. The target compound's unique ortho-hydroxyphenyl substitution may confer differential serotonergic receptor subtype selectivity. Procure for CNS GPCR panel screening.

Medicinal Chemistry SAR Expansion: Hydroxyphenyl-Containing Thiazole-Piperazine Library Design

Published thiazole-piperazine AChE inhibitor series span IC50 values from 0.011 µM to 2.52 µM depending on substitution [1], but none incorporate an ortho-hydroxyphenyl group. The target compound fills a physicochemical gap in existing screening libraries by providing the sole H-bond donor-capable member among the commercially available (2-(1H-pyrrol-1-yl)thiazol-4-yl)piperazine methanone series [2]. Procure as the hydroxyphenyl reference standard for systematic SAR exploration of H-bond donor effects on potency, selectivity, and metabolic stability across all three therapeutic indication spaces.

Quote Request

Request a Quote for (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.